2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes a methoxyphenoxy group and a dioxoisoindole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with 4-bromophenylboronic acid under Suzuki coupling conditions to form 2-(4-bromophenoxy)anisole. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the dioxoisoindole moiety can be reduced to hydroxyl groups.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-[4-(2-hydroxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid, while reduction of the carbonyl groups can produce 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dihydroxyisoindole-5-carboxylic acid .
Scientific Research Applications
2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
Uniqueness
2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C22H15NO6 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C22H15NO6/c1-28-18-4-2-3-5-19(18)29-15-9-7-14(8-10-15)23-20(24)16-11-6-13(22(26)27)12-17(16)21(23)25/h2-12H,1H3,(H,26,27) |
InChI Key |
FZLJAKPAOYQENM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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